![molecular formula C24H35ClN2O2 B1667709 Nvp-bag956 CAS No. 853910-02-8](/img/structure/B1667709.png)
Nvp-bag956
Overview
Description
NVP-BAG956 is a dual inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1; IC 50 = 245 nM) and class I phosphatidylinositol 3-kinase catalytic subunits (PI3Ks; IC 50 s = 56, 446, 35, and 117 nM for p110α, p110β, p110δ, and p110γ, respectively) .
Synthesis Analysis
NVP-BAG956 is an ATP-competitive PI3K inhibitor with IC50 s of 34, 56, 112 and 444 nM for PI3Kδ, PI3Kα, PI3Kγ and PI3Kβ, respectively . It is primarily used for Phosphorylation & Dephosphorylation applications .Molecular Structure Analysis
The molecular structure of NVP-BAG956 is complex, and it is primarily used as an inhibitor in research .Chemical Reactions Analysis
NVP-BAG956 acts as a potent, reversible, and ATP-competitive PI 3-K/PDK1 dual kinase inhibitor . It has been shown to effectively inhibit the constitutive phosphorylation of PKB/Akt in A2058 cells .Physical And Chemical Properties Analysis
NVP-BAG956 is a solid substance with a molecular weight of 427.50 and a formula of C28H21N5 . It is soluble in DMSO at 25 mg/mL .Scientific Research Applications
- PI3K Inhibition : NVP-BAG956 selectively inhibits PI3K isoforms (p110α, p110β, p110δ, and p110γ) with IC50 values ranging from 56 to 446 nM . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
- PDK1 Inhibition : By targeting PDK1 (IC50 = 245 nM), NVP-BAG956 interferes with downstream signaling pathways, including AKT activation. This disruption can lead to reduced cell viability in leukemia cell lines .
- Cell Viability Reduction : NVP-BAG956 decreases cell viability in human leukemia cell lines (IC50 < 100 nM). It specifically induces cell cycle arrest at the G1 phase in MOLM-14 cells and reduces colony formation in patient-derived acute myeloid leukemia (AML) cells .
- FLT3 Inhibition : NVP-BAG956 effectively targets mutant FLT3-expressing cell lines and AML patient bone marrow cells. It synergizes with rapamycin (RAD001) against FLT3-expressing cells both in vitro and in vivo .
- AKT Phosphorylation Blockade : NVP-BAG956 inhibits AKT phosphorylation induced by BCR-ABL, leading to apoptosis in BCR-ABL-expressing cell lines and patient bone marrow cells. It outperforms other inhibitors like GDC-0941, MK-2206, and KU63794 .
- Cell Cycle Regulation : NVP-BAG956 causes cell cycle arrest in the G1 phase, which can be beneficial for controlling cell proliferation and tumor growth .
- Synergy with Rapamycin : NVP-BAG956 and rapamycin (RAD001) synergize non-antagonistically against BCR-ABL- and FLT3-expressing cells. This combination shows promise for leukemia treatment .
Cancer Therapy
Leukemia Treatment
FLT3-Expressing Leukemia
BCR-ABL-Positive Leukemia
G1 Cell Cycle Arrest
Combination Therapy
Mechanism of Action
Mode of Action
Nvp-bag956 interacts with its targets by inhibiting the phosphorylation of T308-PKB . It has been shown to effectively block the constitutive phosphorylation of PKB/Akt .
Biochemical Pathways
The inhibition of PI3Ks and PDK1 by Nvp-bag956 affects the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in cell cycle progression, survival, and growth .
Result of Action
Nvp-bag956 has been shown to decrease cell viability in a panel of human leukemia cell lines . It induces cell cycle arrest at the G1 phase in MOLM-14 cells and reduces colony formation by patient-derived acute myeloid leukemia (AML) cells . Furthermore, it has been found to be effective against mutant FLT3-expressing cell lines and AML patient bone marrow cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAGJWVBUZHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234585 | |
Record name | BAG-956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-bag956 | |
CAS RN |
853910-02-8 | |
Record name | BAG-956 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAG-956 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAG-956 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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